REACTION_CXSMILES
|
N[C@@H:2]([C:7]([OH:9])=[O:8])[CH2:3][CH:4]([CH3:6])[CH3:5].[Br-].[K+].O.O[S:14](O)(=O)=O>>[SH:14][CH:2]([CH2:3][CH:4]([CH3:6])[CH3:5])[C:7]([OH:9])=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N[C@H](CC(C)C)C(=O)O
|
Name
|
|
Quantity
|
114 g
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to proceed for ~14 hours at room temperature
|
Type
|
EXTRACTION
|
Details
|
The reaction was then extracted with 75 ml portions of ether three times
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
the ether was evaporated
|
Type
|
STIRRING
|
Details
|
with stirring at 0° C
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 48 hrs
|
Duration
|
48 h
|
Type
|
ADDITION
|
Details
|
acidified at 0° C. with judicious addition of 10N H2SO4
|
Type
|
EXTRACTION
|
Details
|
The acidified solution was then extracted with 75 ml portions of ether three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether extracts were dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
subsequently the ether was removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
|
Smiles
|
SC(C(=O)O)CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N[C@@H:2]([C:7]([OH:9])=[O:8])[CH2:3][CH:4]([CH3:6])[CH3:5].[Br-].[K+].O.O[S:14](O)(=O)=O>>[SH:14][CH:2]([CH2:3][CH:4]([CH3:6])[CH3:5])[C:7]([OH:9])=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N[C@H](CC(C)C)C(=O)O
|
Name
|
|
Quantity
|
114 g
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to proceed for ~14 hours at room temperature
|
Type
|
EXTRACTION
|
Details
|
The reaction was then extracted with 75 ml portions of ether three times
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
the ether was evaporated
|
Type
|
STIRRING
|
Details
|
with stirring at 0° C
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 48 hrs
|
Duration
|
48 h
|
Type
|
ADDITION
|
Details
|
acidified at 0° C. with judicious addition of 10N H2SO4
|
Type
|
EXTRACTION
|
Details
|
The acidified solution was then extracted with 75 ml portions of ether three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether extracts were dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
subsequently the ether was removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
|
Smiles
|
SC(C(=O)O)CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |